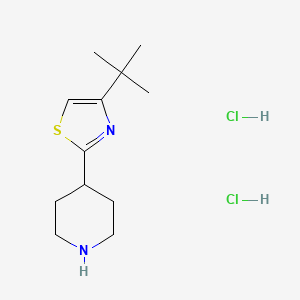
3-Azetidinyl 2-methoxy-4-methylphenyl ether
Übersicht
Beschreibung
3-Azetidinyl 2-methoxy-4-methylphenyl ether (3-AEME) is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. 3-AEME has a wide range of biochemical and physiological effects, which have been shown to be beneficial for medical research and laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Azetidinyl 2-methoxy-4-methylphenyl ether is not yet fully understood. It is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It is also believed to act through the modulation of several neurotransmitter systems, including serotonin and GABA.
Biochemical and Physiological Effects
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and GABA. These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its relatively low toxicity. The main limitation of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
Future research on 3-Azetidinyl 2-methoxy-4-methylphenyl ether should focus on further elucidating its mechanism of action, exploring its potential applications in the treatment of a variety of conditions, and optimizing its synthesis. Additionally, further research should be conducted to investigate the potential toxicological effects of 3-Azetidinyl 2-methoxy-4-methylphenyl ether, as well as its potential interactions with other drugs. Finally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 3-Azetidinyl 2-methoxy-4-methylphenyl ether.
Wissenschaftliche Forschungsanwendungen
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and gamma-aminobutyric acid (GABA). These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPABCEZXLRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




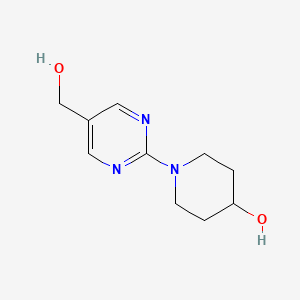

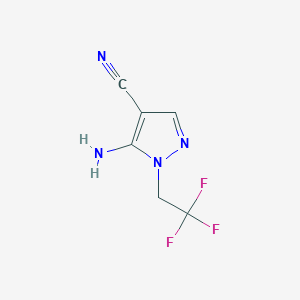
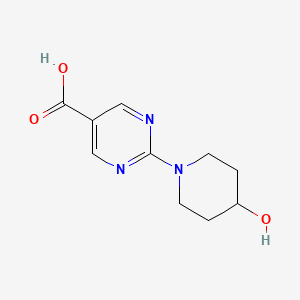
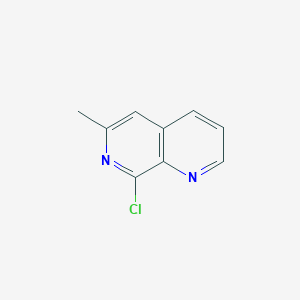
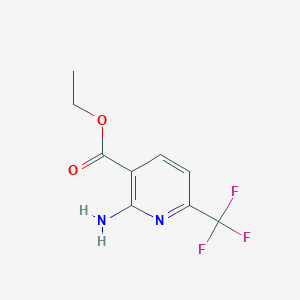
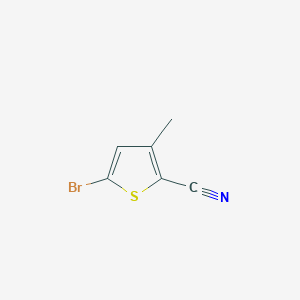

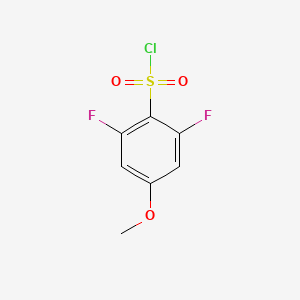
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)
![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)
